molecular formula C13H13N3O6S2 B4737407 [2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid

[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid

Cat. No. B4737407
M. Wt: 371.4 g/mol
InChI Key: YKXOBTKBCDQZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid, also known as TAE684, is a small molecule inhibitor that targets the anaplastic lymphoma kinase (ALK) and has been shown to have promising results in preclinical studies for the treatment of various cancers.

Mechanism of Action

[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid binds to the ATP-binding pocket of ALK and inhibits its kinase activity, which is essential for the growth and survival of cancer cells that express ALK fusion proteins. By inhibiting ALK, [2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid has been shown to have potent antitumor activity in preclinical models of NSCLC, neuroblastoma, and ALCL. In addition to inhibiting ALK, [2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid has been shown to inhibit the activity of other kinases, including ROS1 and insulin-like growth factor 1 receptor (IGF-1R), which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of [2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid is its specificity for ALK, which makes it a useful tool for studying the role of ALK in cancer cell growth and survival. However, its potency and selectivity may also limit its use in certain experiments, as high concentrations of [2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid may have off-target effects on other kinases.

Future Directions

Future research on [2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid may focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce toxicity in clinical settings. Additionally, studies may investigate the use of [2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid in combination with other targeted therapies or chemotherapy to enhance its antitumor activity. Finally, further research may explore the role of ALK and other kinases targeted by [2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid in the development and progression of other types of cancer.

Scientific Research Applications

[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid has been extensively studied in preclinical models for the treatment of various cancers, including non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large cell lymphoma (ALCL). In vitro studies have shown that [2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid inhibits the growth of cancer cells that express ALK fusion proteins, which are found in a subset of NSCLC and ALCL patients.

properties

IUPAC Name

2-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S2/c17-11(7-22-8-12(18)19)15-9-1-3-10(4-2-9)24(20,21)16-13-14-5-6-23-13/h1-6H,7-8H2,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXOBTKBCDQZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCC(=O)O)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxo-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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